
2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Übersicht
Beschreibung
“2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1017778-84-5 . Its molecular weight is 234.17 . The IUPAC name for this compound is [2-methoxy-3-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” is 1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” are not available, it’s known that similar compounds like Mosher’s acid react with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is ambient .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Oxidation Activities
Research by Ren (2004) focused on the synthesis and anti-oxidation activities of a compound closely related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This study synthesized the compound from isovanillin and rodanine and evaluated its anti-oxidation activities using the DPPH radical scavenging method. The compound demonstrated notable anti-oxidation activities, suggesting its potential use in scientific applications where antioxidant properties are desired Ren, 2004.
Molecular Structure Analysis
Guzei, Gunderson, and Hill (2010) synthesized a compound structurally similar to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. Their study focused on analyzing the molecular structure, including the orientation of various substituents and their electronic properties. This research is significant for understanding the physical and chemical properties of such compounds Guzei, Gunderson, & Hill, 2010.
Synthesis of Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) explored the synthesis of novel compounds using derivatives of indole carboxylic acids, which include compounds related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This research highlights the synthesis processes and potential applications of such compounds in various scientific fields Wang et al., 2016.
Applications in Chemical Analysis
Libánský et al. (2015) developed a method using carbon composite electrodes for the voltammetric determination of tumor biomarkers, including a compound similar to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This study demonstrates the relevance of such compounds in the development of analytical methods for clinical and biochemical research Libánský et al., 2015.
Synthesis and Antimicrobial Evaluation
Noolvi et al. (2016) synthesized a series of thiadiazole derivatives of a compound structurally related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid and evaluated their antimicrobial activities. This research contributes to the understanding of the potential use of such compounds in developing new antimicrobial agents Noolvi et al., 2016.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-2-6(5-9(14)15)4-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJBALZZRCDJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674006 | |
| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1000566-45-9 | |
| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



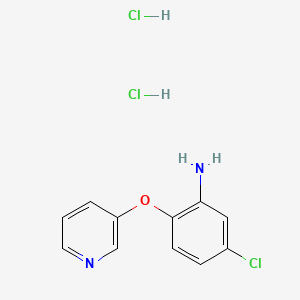
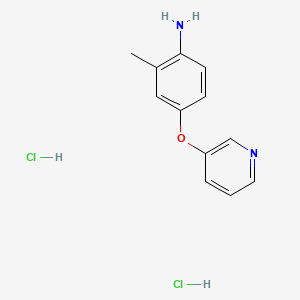
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
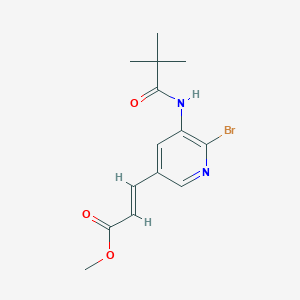
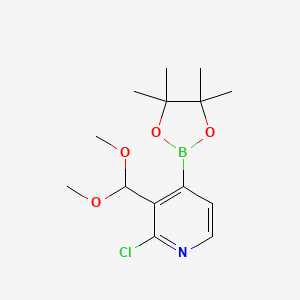

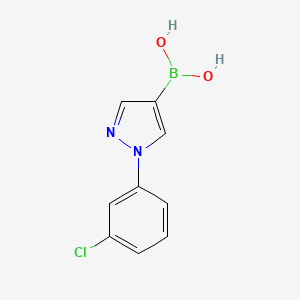
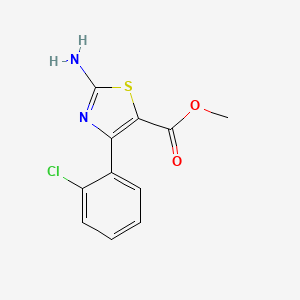
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
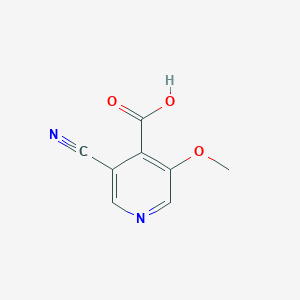
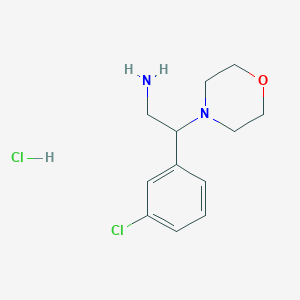
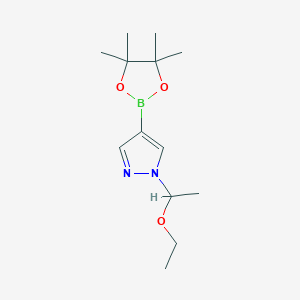
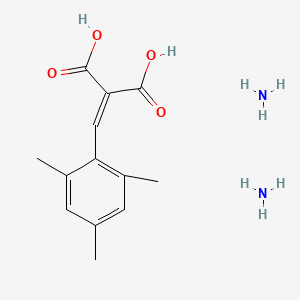
![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)